molecular formula C28H35ClN4OS B2525536 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 1189478-10-1

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B2525536
CAS RN: 1189478-10-1
M. Wt: 511.13
InChI Key: IIJMSFIRKSFQOF-UHFFFAOYSA-N
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Description

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H35ClN4OS and its molecular weight is 511.13. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spiro[4.5] Decane Derivatives in Medicinal Chemistry

Spiro[4.5] decane derivatives, like the one mentioned, are significant in medicinal chemistry for their diverse biological activities. For example, compounds featuring the 1,4,8-triazaspiro[4.5]decan-4-one backbone have been identified as high-affinity ligands for human ORL1 receptors, indicating potential as therapeutic agents in treating pain, addiction, and other central nervous system disorders (Röver et al., 2000).

Antiviral Applications

Spirothiazolidinone derivatives, closely related to the spiro[4.5] decane motif, have shown promising antiviral activity. A study on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives revealed strong activity against influenza A/H3N2 virus, highlighting the potential of spiro compounds in developing new antiviral drugs (Apaydın et al., 2020).

Anticancer and Antimicrobial Research

Further, spiro compounds have been evaluated for their anticancer and antimicrobial activities. The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, revealed significant anticancer activity, offering a pathway to explore for the compound (Evren et al., 2019).

Chemical Synthesis and Mechanistic Studies

In the realm of chemical synthesis, compounds with spiro configurations and acetamide groups play a crucial role. Their synthesis, structural elucidation, and reaction mechanisms offer valuable insights for developing novel synthetic routes and understanding chemical reactivity, potentially applicable to the synthesis and application of the mentioned compound (Magadum & Yadav, 2018).

properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35ClN4OS/c1-6-33-15-13-28(14-16-33)31-25(20-8-10-21(11-9-20)27(3,4)5)26(32-28)35-18-24(34)30-23-17-22(29)12-7-19(23)2/h7-12,17H,6,13-16,18H2,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJMSFIRKSFQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

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